4-[(2-Chloro-6-nitrophenyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2-chloro-6-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine typically involves the reaction of morpholine with 2-chloro-6-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Morpholine+2-Chloro-6-nitrobenzyl chloride→this compound
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The morpholine ring can be oxidized to form N-oxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 4-[(2-Amino-6-chlorophenyl)methyl]morpholine.
Oxidation: Morpholine N-oxide derivatives.
Scientific Research Applications
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Used in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-[(2-Chloro-6-nitrophenyl)methyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-4-nitrophenyl)methyl]morpholine
- 4-[(2-Bromo-6-nitrophenyl)methyl]morpholine
- 4-[(2-Chloro-6-nitrophenyl)ethyl]morpholine
Uniqueness
4-[(2-Chloro-6-nitrophenyl)methyl]morpholine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural specificity can lead to distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-[(2-chloro-6-nitrophenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-2-1-3-11(14(15)16)9(10)8-13-4-6-17-7-5-13/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZATQMZBFKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.